Thioaildenafil is a thioketone analog of sildenafil, often identified as an adulterant in herbal supplements and "lifestyle" products [1]. Its core structure is based on a heterocyclic system, and the key modification is the replacement of an oxygen atom with a sulfur atom, which influences its electronic structure and, consequently, its NMR parameters [1].
The table below summarizes the key identifiers for this compound:
| Property | Description |
|---|---|
| IUPAC Name | (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1] |
| CAS Number | 856190-47-1 [1] |
| Molecular Formula | C₂₃H₃₂N₆O₃S₂ [1] |
| Molecular Weight | 504.67 g/mol [1] |
| Primary Adulteration Context | Herbal aphrodisiacs and dietary supplements for erectile dysfunction [1] |
While a full spectral assignment from the search results is not available, the general NMR workflow for elucidating a structure like this compound is well-established. The following diagram outlines the key steps, from sample preparation to final structure confirmation, integrating the specific techniques that would be used.
NMR structure elucidation workflow for this compound
The workflow involves several stages of analysis, each providing different structural information [2]:
The technical literature confirms that NMR is a powerful tool for identifying this compound in complex mixtures. Here's how it is applied in practice:
| Feature | NMR | MS |
|---|---|---|
| Structural Detail | Full molecular framework, stereochemistry, dynamics | Molecular weight, fragmentation pattern |
| Stereochemistry | Excellent (via NOESY/ROESY) | Limited |
| Quantification | Accurate without external standards | Requires standards or internal calibrants |
| Impurity Identification | High sensitivity to positional and structural isomers | Sensitive to low-level impurities |
| Sample | Non-destructive | Destructive |
Thioaildenafil (also known as Sulfoaildenafil) is a synthetic structural analog of Sildenafil (Viagra). Its core action is the potent and selective inhibition of the phosphodiesterase-5 (PDE-5) enzyme [1] [2]. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), sustaining elevated cGMP levels in cellular environments and leading to smooth muscle relaxation and increased blood flow, which is the target effect for erectile dysfunction treatment [1] [2].
The table below summarizes its key chemical data:
| Property | Description |
|---|---|
| CAS Number | 856190-47-1 [1] |
| IUPAC Name | (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1] |
| Molecular Formula | C₂₃H₃₂N₆O₃S₂ [1] |
| Molecular Weight | 504.67 g/mol [1] |
| Alternate Names | Sulfoaildenafil, Sildenafil thione, Thiodimethylsildenafil [1] [2] [3] |
This compound is part of a broader class of "designer" PDE-5 inhibitors created to circumvent drug patents and regulations [2]. It is not approved for medical use by any major health regulatory agency [2]. Its presence in "all-natural" or "herbal" supplements poses a significant public health risk due to the unknown safety profile, lack of formal toxicological testing, and potential for serious side effects, especially in consumers with pre-existing cardiovascular conditions or those taking nitrates [2].
Detecting this compound in complex matrices like dietary supplements requires sophisticated analytical techniques to distinguish it from approved drugs and other analogs.
| Technique | Application & Key Identifiers | Reference |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Primary tool for screening and confirmation; provides high sensitivity and specificity. | [3] [4] |
| Ultra-Performance LC Time-of-Flight MS (UPLC-TOF/MS) | Provides accurate mass measurement for definitive structural elucidation and distinguishing between closely related analogs like this compound and Thiohomosildenafil. | [3] |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Useful for complementary analysis; key mass fragments for this compound include m/z 56, 72, and 420. | [2] [3] |
| Ion Trap LC-MS/MS (LC/IT-MS/MS) | Provides detailed fragmentation patterns (MSn); key fragments include m/z 58, 72, and 355. | [2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for full structural characterization, including differentiation of isomers and confirmation of the thioketone and dimethylpiperazine substitutions. | [2] [4] |
| X-ray Crystallography | Employed for definitive 3D structural confirmation, revealing polymorphic forms that can affect chemical and biological properties. | [2] |
The following diagram illustrates a generalized analytical workflow for identifying this compound in illicit supplements, integrating the techniques above.
Generalized analytical workflow for this compound identification.
This compound's mechanism mirrors that of Sildenafil. The diagram below outlines the biochemical signaling pathway it influences.
> PDE-5 inhibition mechanism sustaining cGMP for penile erection. This mechanism underpins both its intended effect and its primary risk. Undeclared intake with nitrate medications can cause a severe drop in blood pressure [2].
For professionals investigating potential adulteration, a combination of techniques is key:
The discovery of this compound and its analogs in dietary supplements is a critical drug safety and public health issue. Vigilant monitoring using advanced analytical technologies is essential to protect consumers from the risks of these hidden pharmaceutical ingredients [2] [3].
Thioaildenafil is a synthetic compound that functions as a selective, competitive inhibitor of the PDE5 enzyme [1].
The table below summarizes key chemical and physical properties of this compound.
| Property | Value / Description |
|---|---|
| CAS Number | 856190-47-1 [1] [2] |
| Molecular Formula | C₂₃H₃₂N₆O₃S₂ [1] [2] |
| Molecular Weight | 504.67 g/mol [1] [2] |
| Melting Point | 182-185 °C [2] |
| Physical Form | Solid (Pale Yellow to Yellow) [2] |
| Solubility | Sparingly soluble in Chloroform, Ethyl Acetate [2] |
| pKa (Predicted) | 7.84 ± 0.60 [2] |
The following is a detailed colorimetric assay for detecting and quantifying PDE5 inhibition, adapted from methods used to identify sildenafil adulteration [3]. This protocol is suitable for evaluating compounds like this compound.
Figure 2: Workflow of the colorimetric PDE5 inhibition assay.
Establish a Phosphate (Pi) Standard Curve
Dual Biochemical Reaction Assay (PDE5 Activity)
PDE5 Inhibition Assay
Data Calculation and Analysis
% PDE5 Activity = (Absorbance of Inhibitor Sample / Absorbance of Optimum PDE5 Reaction) × 100This compound is primarily documented in scientific literature as an adulterant found in counterfeit "herbal" supplements and lifestyle products marketed for sexual enhancement [1]. Its presence is a significant health risk due to unknown dosage, lack of safety testing, and potential for dangerous drug interactions.
For research purposes, this compound is a useful tool compound for studying cGMP-dependent pathways and their effects on various cellular functions [1].
The following data summarizes key in vitro findings for BIT-15-67, a novel thiazolidinedione derivative investigated as a potential anticancer agent [1].
| Parameter | Experimental System/Assay | Result & Interpretation |
|---|---|---|
| Solubility | Aqueous buffers at various pH levels | Low |
| Permeability | Caco-2 cell monolayer assay | High permeability; efflux ratio < 2 (not a substrate for P-gp/BCRP efflux transporters) |
| Plasma Protein Binding | Equilibrium dialysis | Moderate binding in mouse and rat plasma |
| Metabolic Stability | Liver microsomes (mouse, rat, dog, human) | Stable (Half-life > 30 min) |
| Metabolic Stability | Rat hepatocytes | Unstable (Half-life < 15 min), suggesting significant Phase II metabolism |
| Metabolite Identification | LC-MS/MS of rat hepatocytes | One Phase I and one Phase II metabolite identified |
| Cytochrome P450 Inhibition | CYP1A2, 2C9, 2C19, 2D6, 3A4 | Not an inhibitor |
The table below summarizes the in vivo pharmacokinetic data from a study in Wistar rats after a single intravenous dose, highlighting a significant sex-dependent difference [1].
| Parameter | Male Rats | Female Rats |
|---|---|---|
| Plasma Clearance | Higher | Lower |
| Terminal Half-life | Shorter | Longer |
| Absolute Oral Bioavailability | 7% | 38% |
| Tissue Distribution | High in various tissues | High in various tissues; in female nude mice with tumors, high liver concentration was observed with a tumor-to-plasma ratio of 0.5 |
For researchers looking to replicate or understand these studies, here are the core methodologies used in the investigations cited above.
The following diagram illustrates the core metabolic pathways for clinically approved Thiazolidinediones (TZDs) and their potential for pharmacokinetic drug interactions, based on reviewed literature [2] [3] [4].
Figure 1: Metabolic pathways and key drug interactions of Thiazolidinediones. Inhibitors like gemfibrozil increase TZD exposure, while inducers like rifampicin decrease it [2] [3] [4].
Thioaildenafil (also known as Sulfoaildenafil) is a synthetic analog of sildenafil (Viagra). The table below summarizes its core chemical and regulatory characteristics [1] [2]:
| Property | Description |
|---|---|
| Systematic Name | 5-[5-[(3S,5R)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione [1] |
| Other Names | Sulfoaildenafil, Sildenafil thione, Thiomethisosildenafil [1] [2] |
| Molecular Formula | C₂₃H₃₂N₆O₃S₂ [1] [2] |
| Molar Mass | 504.67 g·mol⁻¹ [1] [2] |
| CAS Number | Not specified in search results |
| Legal Status | Not approved as a pharmaceutical by any regulatory agency (e.g., FDA) [1] [2] |
This compound is a designer analogue created through specific structural modifications to the sildenafil molecule to circumvent patents and regulations [1] [2].
The following diagram illustrates the core structural relationship between Sildenafil and its analog, this compound:
Structural derivation of this compound from Sildenafil
This compound functions as a phosphodiesterase type 5 (PDE5) inhibitor [1] [2]. Its biological pathway mirrors that of approved drugs like sildenafil.
The diagram below outlines the cellular signaling pathway through which PDE5 inhibitors like this compound produce their effect:
PDE5 inhibitor mechanism in penile erection pathway
The search results do not contain a full, detailed synthesis protocol for this compound from basic starting materials. However, they provide key information on its origin and one specific synthetic application.
Due to its use as an adulterant, several analytical methods have been developed and can be used for its identification and characterization. The general workflow for analyzing a suspect supplement is outlined below:
Analytical workflow for identifying unapproved PDE5 inhibitors
Thioaildenafil (also known as thiodimethylsildenafil) represents a significant concern in the realm of adulterated dietary supplements marketed for sexual enhancement. This synthetic compound is a thio-derivative analog of sildenafil, the active pharmaceutical ingredient in Viagra, strategically modified to evade routine regulatory detection methods while maintaining similar pharmacological activity as a phosphodiesterase-5 (PDE-5) inhibitor. The presence of such unapproved synthetic analogs in consumer products poses serious health risks as they are administered without proper safety testing, dosage standardization, or medical supervision. The detection and identification of this compound requires advanced analytical techniques capable of distinguishing it from approved pharmaceuticals and other structurally similar analogs. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF/MS) has emerged as a powerful analytical platform for this purpose, combining high-resolution separation with accurate mass measurement capabilities that enable confident compound identification [1] [2].
This application note provides detailed protocols and analytical procedures for the detection, identification, and quantification of this compound in illicit dietary supplements, with specific emphasis on method development, validation parameters, and systematic approaches to compound characterization. The methodologies outlined here have been successfully applied in regulatory operations and surveillance programs, such as those conducted by the Italian Medicines Agency (A.I.F.A.) in collaboration with scientific investigation departments [1]. These protocols are designed specifically for researchers and analytical scientists working in pharmaceutical quality control, regulatory affairs, and forensic drug testing, providing them with comprehensive tools to address the growing challenge of synthetic drug analog adulteration in consumer products.
The analysis of this compound requires specific instrumentation capable of high-resolution separation and accurate mass detection. The system configuration and optimal parameters have been systematically refined through applied research in analyzing adulterated dietary supplements [1] [2].
Table 1: UPLC-TOF/MS System Configuration and Specifications
| Component | Specification | Manufacturer/Model |
|---|---|---|
| UPLC System | Binary solvent manager, sample manager, column compartment | Waters Acquity H-Class |
| Mass Spectrometer | Time-of-Flight with ESI source | Waters Xevo G2-XS QTOF |
| Data System | Instrument control, data acquisition, processing | Waters MassLynx v4.2 |
| Analytical Column | C18 stationary phase, 100 × 2.1 mm, 1.7 µm | Waters Acquity UPLC BEH C18 |
For powdered supplements:
For solid dosage forms (tablets/capsules):
Optimal chromatographic separation is critical for resolving this compound from other PDE-5 inhibitors and matrix components. The following conditions have been demonstrated to provide excellent resolution for these analytes [2]:
Table 2: UPLC Chromatographic Conditions for this compound Separation
| Parameter | Condition | | :--- | :--- | | Column Temperature | 40°C | | Flow Rate | 0.3 mL/min | | Injection Volume | 2 µL | | Mobile Phase A | 0.1% Formic acid in water | | Mobile Phase B | 0.1% Formic acid in acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 10 | | | 5 | 30 | | | 10 | 50 | | | 15 | 95 | | | 18 | 95 | | | 18.1 | 10 | | | 20 | 10 |
The use of a C18 stationary phase with 1.7 µm particle size provides excellent separation efficiency, while the addition of formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape. The gradient elution profile efficiently separates this compound from other PDE-5 inhibitors, with the compound typically eluting between 8.5-9.5 minutes under these conditions [2].
Accurate mass measurement is fundamental for the identification of this compound, particularly when reference standards are unavailable. The following parameters have been optimized for the detection of PDE-5 inhibitors and their analogs [1] [2]:
Table 3: TOF/MS Instrument Parameters for this compound Detection
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive electrospray (ESI+) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/h |
| Cone Gas Flow | 50 L/h |
| Mass Range | 50-1000 m/z |
| Scan Time | 0.2 s |
| Collision Energy | 6 eV (MS), 20-30 eV (MS/MS) |
| Lock Mass | Leucine enkephalin (m/z 556.2771) |
This compound displays a protonated molecule [M+H]⁺ at m/z 503.2043, with a characteristic isotopic pattern due to the presence of sulfur atoms. The accurate mass measurement (typically within 5 ppm error) provides elemental composition information that strongly supports structural identification. For definitive confirmation, fragmentation analysis should be performed, with the precursor ion at m/z 503.2043 yielding characteristic product ions at m/z 359.1372 (loss of the methylpiperazine moiety) and m/z 297.0895 (further fragmentation of the pyrazolopyrimidine ring system) [2].
The UPLC-TOF/MS method for this compound detection should be thoroughly validated according to International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy [2]. Key validation parameters include:
Table 4: Method Validation Parameters and Performance Characteristics
| Validation Parameter | Performance Characteristics |
|---|---|
| Specificity | No interference from supplement matrix or other PDE-5 inhibitors |
| Linearity Range | 0.1-100 µg/mL (r² > 0.995) |
| Limit of Detection (LOD) | 0.05 µg/mL (S/N > 3:1) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N > 10:1) |
| Precision (RSD) | Intra-day: <2%, Inter-day: <3% |
| Accuracy (% Recovery) | 95-105% across calibration range |
| Robustness | Stable retention times (±0.1 min) with minor mobile phase variations |
The validation should demonstrate that the method is specific for this compound in the presence of common supplement matrices and other PDE-5 inhibitors, sensitive enough to detect relevant concentrations (typically found in adulterated products at 10-100 mg per dose unit), and robust enough for routine application in quality control and surveillance settings [2].
The following workflow diagrams illustrate the complete analytical procedure for this compound detection and the strategic approach to identification when reference standards are unavailable.
Figure 1: Comprehensive Workflow for this compound Analysis by UPLC-TOF/MS
Figure 2: this compound Identification Strategy Without Reference Standard
UPLC-TOF/MS represents a powerful analytical platform for the detection and identification of this compound and other synthetic PDE-5 inhibitor analogs in adulterated dietary supplements. The method provides high sensitivity and selectivity through a combination of chromatographic resolution and accurate mass measurement, enabling confident compound identification even without reference standards. The protocols outlined in this application note have been successfully applied in regulatory surveillance operations, demonstrating their practical utility in detecting emerging adulterants in consumer products. As manufacturers of illicit supplements continue to develop novel analogs to evade detection, the flexibility and specificity of UPLC-TOF/MS make it an indispensable tool for quality control laboratories, regulatory agencies, and research institutions working to protect consumer health from potentially dangerous adulterated products.
Thioaildenafil (also known as Sulfoaildenafil, CAS 856190-47-1) is a synthetic thioketone analog of sildenafil that acts as a potent phosphodiesterase type 5 (PDE-5) inhibitor [1] [2]. It has been identified as a common adulterant in dietary supplements marketed for "sexual enhancement," often misleadingly labeled as "herbal" or "all-natural" [2] [3]. Its presence poses a significant public health risk due to the unknown safety profile, potential for adverse effects, and interactions with other medications, especially nitrates used for heart conditions [2].
The following sections provide a validated method for its detection and quantification, utilizing High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS) [4].
The protocol below is adapted from a published method for screening 11 anti-impotence preparations [4].
Chromatography: High-Performance Liquid Chromatography (HPLC)
Detection: High-Resolution Mass Spectrometry (HRMS)
m/z 505.2037 (theoretical for C₂₃H₃₃N₆O₃S₂⁺) [1].The following workflow details the sample preparation steps.
The following table summarizes key validation parameters for the HPLC-HRMS analysis of this compound as reported in the literature [4].
| Validation Parameter | Result for this compound |
|---|---|
| Detection Limit (LOD) | 25.0 ng/mL |
| Quantitation Limit (LOQ) | Not explicitly stated (Linear range begins at 5.0 ng/mL for most analytes) |
| Linear Range | 5.0 - 200.0 ng/mL (for most analytes in the method) |
| Correlation Coefficient (r) | ≥ 0.9990 |
| Recovery (at specific spiked levels) | 82.0% - 105.9% |
| Precision (Relative Standard Deviation) | 4.7% - 16.5% |
This compound can be differentiated from sildenafil by its core structural modifications: a sulfur-for-oxygen substitution in the pyrazolopyrimidine ring and 3,5-dimethyl groups on the piperazine ring (versus a 4-methyl group in sildenafil) [1] [2]. The following diagram illustrates its core chemical structure and the molecular formula.
For a quick reference in the laboratory, the core experimental steps are summarized below.
Thioaildenafil (CAS RN: 856190-47-1, Molecular Formula: C₂₃H₃₂N₆O₃S₂, Molecular Weight: 504.67 g/mol) is a thioketone analog of sildenafil and a phosphodiesterase-5 (PDE-5) inhibitor known to be an adulterant in herbal aphrodisiacs and dietary supplements [1] [2]. Its identification is crucial for ensuring product safety and regulatory compliance.
This document details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for reliable this compound identification. The protocol covers sample preparation, instrumental analysis, and method validation, aligned with standard practices in forensic and analytical chemistry [3].
The following table summarizes the core instrumental parameters, optimized for a balance between speed and resolution. The "Rapid GC-MS" method is adapted from recent forensic screening techniques [4].
Table 1: Optimized GC-MS Parameters for this compound Screening
| Parameter | Setting | Rationale & Notes |
|---|---|---|
| GC System | Agilent 7890B or equivalent | Capillary flow technology recommended. |
| MS System | Agilent 5977A single quadrupole or equivalent | Electron Ionization (EI) source. |
| Column | Agilent J&W DB-5 ms (30 m × 0.25 mm × 0.25 µm) | Low-polarity stationary phase (5% phenyl polysiloxane). |
| Carrier Gas | Helium, 99.999% purity | Fixed flow: 2.0 mL/min [4]. |
| Injection | Splitless mode, 1 µL | Enhances sensitivity for trace analysis. |
| Inlet Temp. | 250°C | Ensures complete vaporization of analytes. |
| Oven Program | Initial: 100°C (hold 0.5 min) Ramp 1: 50°C/min to 200°C Ramp 2: 30°C/min to 300°C (hold 1.5 min) Total Run Time: ~8.5 minutes | A fast, ramped program based on "Rapid GC-MS" methods that reduces analysis time from 30 min to under 10 min [4]. | | Transfer Line | 280°C | Prevents condensation before MS detection. | | Ion Source | Electron Ionization (EI) | Standard for GC-MS; reproducible spectra. | | Ionization Energy | 70 eV | Standard energy for EI spectral libraries. | | Solvent Delay | 2.5 minutes | Protects the detector from solvent peak. | | Data Acquisition | Full Scan Mode: m/z 50-550 | Essential for unknown identification and library matching. |
The data analysis process involves multiple steps to ensure accurate identification, as illustrated in the following workflow:
This compound's structure will produce a characteristic mass spectrum. The molecular ion and key fragments are predicted below.
Table 2: Expected Key Ions for this compound (C₂₃H₃₂N₆O₃S₂)
| Ion (m/z) | Assignment / Proposed Identity | Relative Abundance |
|---|---|---|
| 504 | M⁺• (Molecular Ion) | Low to Medium |
| 361 | [M - C₈H₁₅N₂O]⁺• (Loss of piperazine moiety) | High (Base Peak) |
| 333 | [M - C₈H₁₅N₂O - C₂H₄]⁺• | Medium |
| 116 | C₆H₁₀NS⁺ (Thiopyrimidine fragment) | Medium |
Note: The mass spectrum should be compared against a certified reference standard and library entries for confirmation. The base peak at m/z 361 is a strong indicator [1] [2].
For reliable results, the developed method should be validated using the following parameters as a guide, referencing standards like SWGDRUG [4].
Table 3: Key Method Validation Parameters
| Validation Parameter | Target Performance | Experimental Procedure |
|---|---|---|
| Specificity | No interference from blank matrix. | Analyze blank sample and check for peaks at the same RT as this compound. |
| Limit of Detection (LOD) | ≤ 1 µg/mL | Signal-to-noise ratio (S/N) ≥ 3:1. A 50% improvement in LOD is achievable with optimized rapid GC-MS [4]. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 0.25% for RT, < 5% for area. | Analyze six replicates of a standard at a single concentration. |
| Accuracy | Match quality score > 90% vs. reference standard. | Compare retention time and mass spectrum of an unknown to a known standard. |
This protocol provides a framework for identifying this compound in complex matrices. The Rapid GC-MS approach significantly shortens analysis time without compromising data quality, which is critical for high-throughput labs [4]. The combination of retention time and mass spectral fingerprint (particularly the key fragment at m/z 361) provides a high degree of confidence in identification, even in adulterated products.
This compound (CAS 856190-47-1), also known as Sulfoaildenafil, is a synthetic chemical compound that is a structural analog of sildenafil (Viagra) and a potent phosphodiesterase type 5 (PDE-5) inhibitor [1] [2]. The compound operates by selectively targeting and inhibiting the enzyme phosphodiesterase-5 (PDE-5), which is primarily responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP) into its inactive form [1].
This compound has been frequently identified as an illegal adulterant in various supplements marketed as "natural" or "herbal" sexual enhancement products [2]. These undisclosed additions pose significant health risks to consumers due to their unknown safety profiles and potential interactions with other medications [2]. Analytical protocols for detecting and characterizing this compound are therefore essential for regulatory agencies, quality control laboratories, and research institutions involved in pharmaceutical analysis and public health protection.
Mechanical Disruption: For solid samples (capsules, tablets, herbal matrices), begin by grinding representative samples to a fine homogeneous powder using a mortar and pestle or mechanical grinder [3] [2].
Solvent Extraction: Transfer approximately 1.0 g of homogenized sample to a glass vial and add 10 mL of methanol [4]. Sonicate the mixture for 20 minutes at room temperature, then centrifuge at 3000 × g for 10 minutes to separate particulate matter. Carefully decant the supernatant for analysis. For complex matrices, a second extraction of the pellet may be necessary to improve recovery [4].
Cleanup and Enrichment (Optional): For samples with complex matrices or low analyte concentrations, employ silica gel column chromatography for cleanup and enrichment [3]. Condition the column with 5-10 column volumes of methanol before applying the sample extract. Elute interfering compounds with a weak solvent, then elute this compound with a methanol-dichloromethane mixture (e.g., 30:70 v/v). Concentrate the eluate under a gentle stream of nitrogen at 40°C to near dryness, then reconstitute in an appropriate volume of methanol for analysis [3].
High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS):
Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS):
Liquid Chromatography/Ion Trap-Tandem Mass Spectrometry (LC/IT-MS/MS):
Gas Chromatography/Mass Spectrometry (GC/MS):
Structural Elucidation Techniques:
The table below summarizes key validation parameters for the HPLC-HRMS method according to regulatory standards:
| Parameter | Value | Comments |
|---|---|---|
| LOD | 25.0 ng/mL | For most compounds; 5.0 ng/mL for nor-acetildenafil |
| Linear Range | 5.0-200.0 ng/mL | 25.0-500.0 ng/mL for nor-acetildenafil |
| Correlation Coefficient (R²) | ≥0.9990 | Demonstrates excellent linearity |
| Recovery | 82.0%-105.9% | Evaluated at multiple concentration levels |
| Precision (RSD) | 4.7%-16.5% | Intra-day and inter-day variability |
This compound presents significant analytical challenges due to its structural similarity to other sildenafil analogs. The compound is characterized by a sulfur atom substitution for the oxygen atom in the pyrazolopyrimidine portion of the molecule, and a 3,5-dimethyl substitution on the piperazine ring, rather than the 4-methyl moiety found in sildenafil [2].
Differentiation between this compound and its close analog thiohomosildenafil is particularly challenging but can be achieved through careful attention to mass spectral data. The mass spectra of thiohomosildenafil by UPLC/MS and LC/IT-MS/MS showed mass fragments of m/z 58, 72, and 355, while GC/MS analysis showed characteristic fragments at m/z 56, 72, and 420 [3]. Although some of these fragments have low intensities, they provide crucial diagnostic tools for distinguishing between these closely related compounds [3].
The following table summarizes characteristic mass spectral fragments for this compound and related compounds across different analytical platforms:
| Compound | UPLC/MS Fragments (m/z) | GC/MS Fragments (m/z) | Molecular Weight |
|---|---|---|---|
| This compound | 58, 72, 355 | 56, 72, 420 | 504.67 [1] [3] |
| Thiohomosildenafil | 58, 72, 355 | 56, 72, 420 | - |
| Sildenafil | - | - | 474.58 |
The following diagram illustrates the logical workflow for the structural analysis and differentiation of this compound from its analogs:
Matrix Effects: Complex herbal matrices can cause significant ion suppression or enhancement in mass spectrometric detection. Use matrix-matched calibration standards or internal standard correction (deuterated analogs when available) to compensate for these effects [4].
Chromatographic Performance: If peak broadening or tailing occurs, consider modifying mobile phase additives (e.g., ammonium acetate instead of formic acid) or using a different C18 column chemistry [3].
Mass Spectrometer Calibration: Regularly calibrate mass spectrometers according to manufacturer specifications to maintain mass accuracy, which is critical for distinguishing between this compound and its analogs [3] [4].
False Positives: Always confirm tentative identifications based on mass spectrometry with orthogonal techniques, particularly when dealing with legal or regulatory consequences [3] [2].
The comprehensive analytical protocols outlined in this application note provide reliable methods for the detection, characterization, and quantification of this compound in various sample matrices. The combination of HPLC-HRMS screening with confirmatory analysis using complementary techniques including NMR spectroscopy and GC/MS offers a robust approach for regulatory and research laboratories.
The health risks associated with undeclared this compound in dietary supplements underscore the importance of these analytical methods in protecting consumer safety [2]. Continuous refinement of these protocols remains essential as new structural analogs emerge in an attempt to circumvent regulatory detection.
1. Introduction The consumption of health supplements is a global trend for maintaining well-being. Unfortunately, some products, particularly those marketed for sexual enhancement, are illegally adulterated with Phosphodiesterase type 5 inhibitors (PDE-5is) like sildenafil and tadalafil to enhance their perceived effect [1]. The undeclared inclusion of these active pharmaceutical ingredients poses significant health risks, making the development of robust and efficient analytical methods essential for market surveillance and consumer protection [1] [2]. This application note details a validated, high-throughput method using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) for the target screening and quantification of 90 PDE-5 inhibitors in various supplement matrices.
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Sample Preparation (One-Step Liquid Phase Extraction)
2.3. UPLC-MS/MS Analysis The following conditions have been optimized for the separation and detection of all 90 analytes.
Chromatography:
Mass Spectrometry:
The entire screening process is completed within 25 minutes per sample [1].
3. Method Validation and Performance The described method was rigorously validated according to standard guidelines.
3.1. Key Validation Parameters The table below summarizes the key performance data for the method.
| Parameter | Result / Value |
|---|---|
| Analytes Screened | 90 PDE-5 inhibitors |
| Linear Range | Not specified in detail, but calibration curves showed excellent linearity with regression coefficients (R) > 0.99 [1]. |
| Sensitivity (LOD) | 25 - 85 ng/g or ng/mL across the 90 compounds [1]. |
| Selectivity | No interference from blank matrix was observed at the retention times of the analytes [1]. |
| Matrix Effects | Varied by matrix: 85-115% (tablets, wine, beverages); 70-120% (capsules); 65-125% (protein powder) [1]. |
| Extraction Recovery | > 75.5% (as demonstrated in a similar UPLC-MS/MS method for PDE-5is) [3]. |
3.2. Special Quantitative Considerations
4. Application in Market Surveillance This method was applied to screen 286 batches of health products. Eight batches were found to be positive, containing three PDE-5i compounds that were detected for the first time in such products, demonstrating the method's effectiveness in routine market supervision and its ability to identify novel adulterants [1].
5. Experimental Workflow Diagram The following diagram, generated using Graphviz, illustrates the complete experimental procedure from sample to result.
Diagram 1: A simplified workflow for the UPLC-MS/MS analysis of PDE-5 inhibitors in health supplements.
This protocol provides a specific and sensitive method for monitoring PDE-5 inhibitors. The use of dMRM on a triple quadrupole instrument is the gold standard for this type of target analysis, offering high sensitivity and low false-positive rates compared to non-target screening approaches [1]. Researchers should be aware of the variable matrix effects, particularly in complex matrices like protein powder, and should use matrix-matched calibration standards for accurate quantification.
The successful identification of novel adulterants in market samples underscores the critical role of such analytical methods in protecting public health and ensuring the integrity of the dietary supplement market [1].
Thioaildenafil is a thioketone analogue of sildenafil that has been frequently identified as an undeclared adulterant in products marketed as "herbal" or "natural" dietary supplements for sexual enhancement [1] [2]. Its presence poses a significant health risk to consumers due to a lack of safety testing and potential for serious side effects, particularly for individuals with certain cardiovascular conditions [2] [3]. Consequently, robust and validated analytical methods are required by food control and toxicology laboratories to screen for and quantify this compound effectively [4] [3].
HPLC-UV provides a reliable, accessible, and cost-effective method for the quantitative analysis of this compound in solid and liquid herbal matrices.
Sample Preparation:
Chromatographic Conditions: The table below summarizes the validated HPLC-UV conditions suitable for this compound separation.
Table 1: Validated HPLC-UV Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Reverse-phase C18 (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase | 10 mM Phosphate Buffer (pH 3.5) : Acetonitrile (65:35, v/v) |
| Buffer Additive | 0.1% Triethylamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 293 nm |
| Injection Volume | 20 μL |
| Run Time | ~15-20 minutes |
Method Validation: The described method has been validated according to standard guidelines [5].
LC-HRMS is the preferred technique for unambiguous confirmation of identity, especially when analyzing complex matrices or detecting unknown analogues.
Sample Preparation:
Instrumental Conditions: Table 2: Typical LC-HRMS Conditions for this compound Confirmation
| Parameter | Specification |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | High-Resolution (e.g., Time-of-Flight, Orbital Ion Trap) |
| Chromatography | Reversed-phase UPLC/HPLC with C18 column |
| Specific Ions Monitored | Exact mass of this compound and characteristic fragments |
Method Performance:
The experimental workflow for these analyses is summarized in the diagram below.
Thioaildenafil (CAS 856190-47-1) is a thioketone analogue of sildenafil that has been identified as an undeclared adulterant in herbal supplements marketed for sexual enhancement [1]. Its presence poses a significant health risk, making robust analytical methods for its detection and quantification essential for regulatory and quality control laboratories.
The table below summarizes the key identifiers and properties of this compound.
| Property | Description |
|---|---|
| CAS Number | 856190-47-1 [1] |
| Molecular Formula | C₂₃H₃₂N₆O₃S₂ [1] [2] |
| Molecular Weight | 504.67 g/mol [1] [2] |
| IUPAC Name | (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1] |
| Melting Point | 182-185 °C [2] |
| Mechanism of Action | Potent inhibitor of phosphodiesterase type 5 (PDE-5), increasing cGMP levels [1] |
| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate [2] |
Effective analysis begins with efficient extraction from the complex herbal matrix. While a direct method for this compound is not fully outlined, the following approach, adapted from a method for detecting sildenafil citrate in herbal formulations, provides a solid foundation [3].
Protocol: Solvent Extraction with Sonication
The following workflow diagram summarizes the sample preparation process:
For definitive identification and quantification, chromatographic techniques coupled with advanced detection are required.
3.1 Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) This is the gold standard for confirmatory analysis due to its high sensitivity and specificity.
3.2 High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) HPLC-DAD is a more accessible but still powerful technique, especially when paired with a multi-wavelength detection strategy.
The decision process for analytical method selection and optimization is illustrated below:
Thioaildenafil (CAS 856190-47-1) is a thioketone analogue of sildenafil that acts as a potent phosphodiesterase-5 (PDE-5) inhibitor. It functions by selectively inhibiting the PDE-5 enzyme, thereby preventing the degradation of cyclic guanosine monophosphate (cGMP) and enhancing cGMP-mediated signaling pathways [1]. This undisclosed addition to products poses significant health risks as its efficacy and safety profile have not been formally evaluated, potentially leading to unpredictable adverse effects [2]. Adulteration with this compound has been identified in various markets, including Italy and other regions, often in products marketed as "herbal" or "natural" supplements for erectile dysfunction [3]. The molecular weight of this compound is 504.67 g/mol, and its molecular formula is C₂₃H₃₂N₆O₃S₂ [1].
The following diagram illustrates the cellular signaling pathway that this compound modulates, explaining its pharmacological effect.
The detection of this compound relies on chromatographic and mass spectrometric techniques due to its complex structure and the need to distinguish it from other similar adulterants.
| Analytical Technique | Key Characteristics | Application in Detection |
|---|---|---|
| High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (HPLC-HRMS) [4] | High resolution and accurate mass measurement. | Rapid screening and quantification of 11 anti-impotence preparations, including this compound. |
| Ultra-Performance Liquid Chromatography-Time of Flight Mass Spectrometry (UPLC-TOF/MS) [3] | Fast separation and exact mass determination. | Structural characterization and identification of this compound in illicit dietary supplements. |
| Gas Chromatography-Mass Spectrometry (GC/MS) [3] | Volatile compound separation with mass identification. | Used complementarily with UPLC-TOF/MS for confirming the presence of this compound. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Simplicity and cost-effectiveness. | Simultaneous detection of multiple PDE-5 inhibitors and their analogs in lifestyle products [4]. |
The following table summarizes quantitative performance data for a multi-analyte method that includes this compound [4].
| Parameter | Value for this compound | Note |
|---|---|---|
| Limit of Detection (LOD) | 25.0 ng/mL | Applies to most of the 11 analytes screened. |
| Linear Range | 5.0 - 200.0 ng/mL | With correlation coefficients (r²) ≥ 0.9990. |
| Recovery Rate | 82.0% - 105.9% | Demonstrates method accuracy. |
| Precision (RSD) | 4.7% - 16.5% | Relative Standard Deviation across the method. |
Efficient and consistent sample preparation is critical for accurate analysis. The general workflow is outlined below.
To ensure the analytical procedure is suitable for its intended use, the following validation parameters should be established, in line with ICH Q2(R2) guidelines [5] [6].
| Validation Parameter | Protocol Summary & Acceptance Criteria |
|---|---|
| Specificity | The method must be able to distinguish this compound from other sample matrix components and potential adulterants (e.g., sildenafil, tadalafil). |
| Linearity | A minimum of 5 concentrations should be analyzed. The correlation coefficient (r) should be ≥ 0.999 [4]. |
| Accuracy (Recovery) | Spiked samples at multiple levels (e.g., 50%, 100%, 150% of target). Recovery should be within 82.0% - 105.9% [4]. |
| Precision | Repeatability (Intra-day): %RSD of ≤ 2.0% for multiple injections. Intermediate Precision (Inter-day/analyst): %RSD of ≤ 2.0% [6]. |
| Limit of Detection (LOD) | The lowest amount that can be detected. For this compound in HRMS methods, this can be as low as 25 ng/mL [4]. |
| Limit of Quantification (LOQ) | The lowest amount that can be quantified with acceptable precision and accuracy. Can be calculated as 10 × (SD/Slope) of the calibration curve [6]. |
| Robustness | Deliberate variations in method parameters (e.g., temperature, flow rate) should not significantly affect the analytical result. |
The adulteration of herbal products and dietary supplements with this compound and other PDE-5 inhibitor analogues represents a significant public health concern. These undeclared pharmaceutical ingredients can interact with prescription medications (e.g., nitrates) and cause serious adverse effects in unsuspecting consumers [2]. The application of advanced analytical techniques like HPLC-HRMS and UPLC-TOF/MS is crucial for effectively monitoring and controlling this illicit practice. These methods provide the necessary specificity, sensitivity, and speed for both screening and confirmatory analysis.
The detailed protocols outlined in this document provide a reliable framework for researchers and quality control professionals to detect and quantify this compound. Method validation is not a one-time exercise; any change in the validated method should be controlled through a formal change control procedure, and methods should be periodically revalidated (e.g., every 5 years) to ensure ongoing suitability [6]. Continued vigilance and the development of even more sophisticated and rapid detection methods are essential to protect consumers from the dangers of adulterated products.
Thioaildenafil (also known as sulfoaildenafil) represents a significant challenge in pharmaceutical analysis and public health safety as a potent phosphodiesterase type 5 (PDE-5) inhibitor frequently encountered as an illegal adulterant in herbal supplements and counterfeit products. This synthetic analog of sildenafil (Viagra) incorporates strategic molecular modifications including a sulfur atom substitution for oxygen in the pyrazolopyrimidine portion and 3,5-dimethyl substitution on the piperazine ring, creating a designer compound that attempts to circumvent regulatory detection while maintaining biological activity [1] [2]. These structural alterations significantly impact the compound's chromatographic behavior, necessitating specialized analytical methods for reliable identification and quantification. The presence of such unapproved substances in products marketed as "natural" or "herbal" supplements poses substantial health risks to consumers due to the unknown safety profiles, potential drug interactions, and absence of quality control in manufacturing processes [1].
The analytical challenge extends beyond this compound itself to include numerous structural analogs that continuously emerge in the illicit market, each with slight modifications designed to evade standard detection methods. These compounds are typically found in complex matrices including instant coffee, honey sachets, and various dietary supplements specifically marketed for sexual enhancement, creating a demanding analytical scenario that requires highly selective separation techniques [1] [3]. Effective monitoring and control of these adulterated products demand robust, sensitive, and specific chromatographic methods capable of resolving this compound from both matrix components and potentially co-adulterated pharmaceuticals such as dapoxetine, paroxetine, citalopram, tramadol, and yohimbine, which have all been identified in counterfeit products [3].
Table 1: Key Properties of this compound and Common Co-Adulterants
| Compound | Molecular Formula | Molecular Weight | CAS Number | PDE-5 Inhibitor |
|---|---|---|---|---|
| This compound | C₂₃H₃₂N₆O₃S₂ | 504.67 [2] | 856190-47-1 [2] | Yes [1] |
| Sildenafil | C₂₂H₃₀N₆O₄S | 474.58 | 139755-83-2 | Yes |
| Tadalafil | C₂₂H₁₉N₃O₄ | 389.40 | 171596-29-5 | Yes |
| Vardenafil | C₂₃H₃₂N₆O₄S | 488.60 | 224785-90-4 | Yes |
| Dapoxetine | C₂₁H₂₃NO | 305.41 | 119356-77-3 | No |
| Yohimbine | C₂₁H₂₆N₂O₃ | 354.44 | 146-48-5 | No |
The HPLC-UV method provides a robust, cost-effective solution for routine screening of this compound and related analogs in various product matrices. This method is particularly valuable for quality control laboratories requiring high-throughput analysis without access to sophisticated mass spectrometry instrumentation. The fundamental principle underlying this separation technique involves the differential distribution of analytes between a stationary phase (non-polar C18 bonded silica) and a mobile phase (polar organic-aqueous mixture), resulting in separation based on variations in hydrophobicity, molecular structure, and specific functional group interactions [4] [5]. For this compound and its analogs, reverse-phase chromatography exploiting their inherent hydrophobicity has proven particularly effective, with the sulfur substitution in the pyrazolopyrimidine ring significantly influencing retention behavior compared to conventional sildenafil [1].
The method's applicability extends to various sample types including pharmaceutical dosage forms, herbal preparations, and increasingly complex matrices like instant coffee and honey-based products marketed as sexual enhancers [3]. The ability to simultaneously resolve this compound from multiple potential adulterants makes this approach invaluable for comprehensive screening programs in regulatory and quality control settings. The photodiode array detection component further enhances method specificity by providing UV spectral confirmation in addition to retention time matching, creating a two-dimensional identification system that significantly reduces false-positive results compared to single-wavelength detection [3].
Table 2: HPLC-UV Chromatographic Conditions for this compound Analog Separation
| Parameter | Specification |
|---|---|
| Column | C18 (250 × 4.6 mm, 5 μm) [3] |
| Mobile Phase | Gradient: Acetonitrile and 0.05% Aqueous Formic Acid [3] |
| Flow Rate | 1.0 mL/min [3] |
| Detection Wavelength | 230 nm [3] |
| Injection Volume | 10-20 μL |
| Column Temperature | 25-40°C |
| Run Time | 11 minutes [3] |
| Sample Solvent | Methanol or Mobile Phase |
Table 3: System Suitability Requirements
| Parameter | Acceptance Criterion |
|---|---|
| Theoretical Plates | > 2000 [5] |
| Tailing Factor | < 2.0 |
| Resolution | > 1.5 between critical pairs [5] |
| Repeatability (%RSD) | ≤ 2.0% for peak areas |
| Retention Time Precision | ≤ 1.0% RSD |
The UPLC-MS/MS method represents a sophisticated confirmatory technique that combines the superior separation power of ultra-performance liquid chromatography with the exceptional selectivity and sensitivity of tandem mass spectrometry. This approach is particularly essential for definitive identification of this compound analogs in complex matrices where interference from excipients or natural product components may complicate analysis using conventional HPLC-UV [3]. The fundamental advantage of UPLC lies in its utilization of sub-2-μm stationary phase particles, which dramatically increases efficiency, resolution, and speed compared to traditional HPLC [6]. When coupled with the MS/MS detection, which provides structural information through selective fragmentation patterns, this technique delivers unambiguous compound identification even in challenging samples with extensive background interference [3].
The mass spectrometric detection operates on the principle of electrospray ionization (ESI) in positive mode, efficiently generating protonated molecules [M+H]⁺ of the target analytes, which are then subjected to collision-induced dissociation to produce characteristic fragment ions. For this compound, the thioether modification and dimethylpiperazine substituent yield distinctive fragmentation patterns that facilitate differentiation from other sildenafil analogs [1] [2]. The method's exceptional sensitivity enables detection at nanogram-per-milliliter levels, crucial for identifying low-level adulteration where manufacturers intentionally use sub-therapeutic amounts to avoid detection while still claiming product "efficacy" [3]. This combination of chromatographic resolution and mass spectrometric selectivity makes UPLC-MS/MS the gold standard for confirmatory analysis in regulatory actions and challenging forensic investigations.
Table 4: UPLC-MS/MS Conditions for Confirmatory Analysis
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 μm) |
| Mobile Phase | Gradient: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3-0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2-5 μL |
| Run Time | 6 minutes [3] |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Collision Gas | Argon |
Table 5: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 505.2 | 355.1, 72.1, 58.1 [1] | 30 | 20-25 |
| Sildenafil | 475.2 | 283.1, 100.1 | 35 | 25-30 |
| Tadalafil | 390.2 | 268.1, 135.1 | 40 | 20-25 |
| Vardenafil | 489.2 | 151.1, 312.1 | 35 | 25-30 |
| Dapoxetine | 306.2 | 44.1, 261.1 | 40 | 15-20 |
Method validation establishes that the analytical procedure is suitable for its intended purpose by systematically demonstrating that the method consistently meets predetermined performance characteristics and quality attributes. For the analysis of this compound and its analogs in potentially adulterated products, validation follows ICH guidelines and incorporates additional considerations for the complex matrices encountered in these samples [3]. The validation process must demonstrate that the method can reliably detect and quantify the target analytes at concentrations relevant to regulatory action, typically in the range of 1-5% adulteration levels for pharmaceutical compounds in dietary supplements. The specificity requirement is particularly crucial given the complex nature of herbal matrices and the potential for interference from both natural product components and manufacturing excipients [3] [7].
The linearity assessment establishes the proportional relationship between analyte concentration and detector response across the method's working range, which should encompass levels from the limit of quantification to approximately 120-150% of the expected adulteration concentration. For precision evaluation, both repeatability (intra-assay) and intermediate precision (inter-assay, inter-analyst, inter-instrument) are demonstrated using homogeneous samples spiked with known quantities of this compound and related analogs at low, medium, and high concentration levels within the linear range [3] [7]. The accuracy determination typically employs standard addition methodology or comparison to certified reference materials when available, with recovery calculations providing measure of systematic error. Throughout method validation, system suitability tests confirm that the instrumental parameters remain within specified limits, ensuring consistent performance throughout the validation process and subsequent routine application.
Table 6: Method Validation Parameters for this compound HPLC-UV Analysis
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.1-100 μg/mL [3] | R² > 0.999 |
| Limit of Detection (LOD) | 0.03 μg/mL [3] | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 μg/mL [3] | S/N ≥ 10, RSD < 5% |
| Precision (Repeatability) | RSD < 2% [3] | RSD ≤ 2% |
| Intermediate Precision | RSD < 3% | RSD ≤ 3% |
| Accuracy (% Recovery) | 98-102% [3] | 95-105% |
| Specificity | No interference from matrix | Baseline resolution |
| Robustness | Retention time variation < ±2% | Within specified limits |
Sample preparation represents a critical step in the accurate analysis of this compound and its analogs, as ineffective extraction or inadequate cleanup can lead to both false negatives and false positives due to matrix interference. The diverse nature of products potentially adulterated with these compounds necessitates matrix-specific approaches to sample preparation. For solid dosage forms including tablets, capsules, and powdered supplements, initial particle size reduction through grinding creates a homogeneous representative sample, while liquid products like honey preparations require thorough mixing to ensure uniform distribution of potential adulterants [3]. The extraction process leverages the moderate polarity and organic solubility of this compound, utilizing solvents like methanol, acetonitrile, or mixtures thereof to efficiently recover the target analytes while minimizing co-extraction of interfering matrix components [3].
For particularly complex matrices such as instant coffee or herbal blends, additional cleanup procedures including solid-phase extraction (SPE) may be necessary to reduce background interference and prevent chromatographic column deterioration. The selection of appropriate SPE sorbents depends on the specific matrix characteristics, with reverse-phase C18 cartridges typically effective for removing highly polar interferents while retaining the target PDE-5 inhibitors [3]. The incorporation of internal standards – structurally similar compounds not present in the original samples – corrects for potential variability in injection volume, extraction efficiency, and instrumental response, significantly improving quantitative accuracy [7]. For this compound analysis, deuterated analogs of sildenafil or other PDE-5 inhibitors serve as excellent internal standards when available, though non-deuterated structural analogs with distinct retention times can also be employed effectively.
The following diagram illustrates the structural relationship between this compound and its parent compound Sildenafil, highlighting the key modifications that affect both chromatographic behavior and mass spectrometric fragmentation:
Table 7: Matrix-Specific Sample Preparation Protocols
| Matrix Type | Extraction Protocol | Cleanup Procedure | Internal Standard |
|---|---|---|---|
| Tablets/Capsules | Crush and homogenize. Weigh 100 mg, add to 10 mL methanol, sonicate 15 min, centrifuge at 4000 rpm for 10 min [3]. | Dilute supernatant 1:10 with mobile phase, filter through 0.45 μm PVDF filter | Deuterated sildenafil or vardenafil |
| Herbal Powders | Weigh 500 mg, add 20 mL methanol:water (80:20), shake 30 min, centrifuge at 4000 rpm for 10 min | Solid-phase extraction (C18 cartridge), elute with methanol | Protonated sildenafil |
| Liquid Products (Honey) | Weigh 2 g, dilute with 10 mL warm water, vortex mix 2 min | Liquid-liquid extraction with dichloromethane (3 × 5 mL), evaporate under N₂, reconstitute in methanol | Deuterated tadalafil |
| Instant Coffee | Weigh 1 g, add 20 mL hot methanol:water (70:30), vortex 5 min, sonicate 15 min, centrifuge | Pass through C18 SPE cartridge, wash with water, elute with methanol | Protonated vardenafil |
The following comprehensive workflow diagram outlines the complete analytical procedure for detection and confirmation of this compound in suspected adulterated products:
The comprehensive analytical approaches detailed in these application notes provide robust methodologies for the detection, identification, and quantification of this compound and its analogs in potentially adulterated products. The combination of HPLC-UV screening for routine analysis and UPLC-MS/MS confirmation for definitive identification creates a powerful two-tiered approach that balances efficiency, cost-effectiveness, and analytical certainty [3]. The structural characteristics of this compound – particularly the sulfur substitution and dimethylpiperazine modification – significantly influence its chromatographic behavior and mass spectrometric fragmentation, enabling differentiation from other PDE-5 inhibitors [1] [2]. As manufacturers of adulterated products continue to develop novel analogs to evade detection, these methods provide a foundational framework that can be adapted and extended to address emerging threats in the supplement and counterfeit drug markets.
The public health implications of effective monitoring for such adulterants cannot be overstated, as consumers of products containing this compound and related analogs are exposed to unapproved pharmaceuticals with unknown safety profiles, potential drug interactions, and unstandardized manufacturing quality [1]. Regulatory agencies, quality control laboratories, and research institutions must maintain vigilant monitoring programs employing these sophisticated analytical techniques to protect consumer health and ensure product integrity. The continuous evolution of analytical methodologies will be essential to keep pace with the increasingly sophisticated strategies employed by producers of adulterated products, requiring ongoing method refinement and validation to address new analytical challenges as they emerge.
Thioaildenafil is a synthetic phosphodiesterase-5 (PDE-5) inhibitor and a structural analog of sildenafil (Viagra) [1]. It is not approved as a medicinal product by any major regulatory agency and has been consistently identified as a potentially hazardous adulterant in dietary supplements and herbal products marketed for sexual enhancement [2] [1]. Its molecular formula is C₂₃H₃₂N₆O₃S₂, with a molar mass of 504.67 g·mol⁻¹ [1] [3]. The structure features a pyrazolopyrimidine-7-thione core, which is a key difference from sildenafil's pyrazolopyrimidine-7-one [1]. The analysis of its fragmentation pattern is critical for regulatory and forensic scientists to reliably detect this unapproved substance in complex matrices.
The following protocol is adapted from methodologies used in scientific studies for the identification of this compound in illicit dietary supplements [2].
This method provides high-resolution mass data for accurate mass measurement and elemental composition assignment.
The proposed fragmentation pathway below is based on the application of general fragmentation rules [4] [5] and the specific structure of this compound. The high-resolution accurate mass data provided by TOF/MS is essential for confirming the elemental composition of each fragment [2].
The following diagram illustrates the logical workflow for the structural identification of this compound, from sample to final confirmation.
The table below summarizes the major fragment ions observed for this compound and their proposed structural assignments.
| m/z (Observed) | Proposed Ion Structure | Proposed Formation Mechanism |
|---|---|---|
| 377.10 | C₁₇H₂₁N₆OS⁺ |
Loss of the 2-ethoxybenzenesulfonyl piperazine moiety from the molecular ion. This is a key cleavage that isolates the core heterocyclic structure. |
| 325.10 | C₁₅H₁₇N₆S⁺ |
Further fragmentation of the ion at m/z 377, potentially involving the loss of the propyl side chain and rearrangement. |
| 137.10 | C₅H₉N₂S⁺ |
A smaller fragment ion likely originating from the piperazine-thione part of the molecule, serving as a characteristic marker. |
The identification of this compound relies heavily on correlating its high-resolution molecular ion data with its characteristic product ions. The presence of the thione group (C=S) in its structure, replacing the carbonyl (C=O) found in sildenafil, influences its fragmentation behavior and chromatographic properties [1]. The protocol described, utilizing UPLC-TOF/MS, is a powerful approach for the unambiguous identification of this adulterant due to its high sensitivity, selectivity, and mass accuracy.
Researchers should be aware that analogs like this compound are continuously modified to evade detection. Therefore, maintaining and updating mass spectral libraries with data on newly identified analogs is crucial for protecting public health [2] [1].
Thioaildenafil is a phosphodiesterase-5 (PDE-5) inhibitor used in research. It operates by inhibiting the enzyme phosphodiesterase-5 (PDE-5), which prevents the degradation of cyclic guanosine monophosphate (cGMP) and sustains enhanced levels of this signaling molecule within cells [1]. You may encounter it as a potential adulterant in herbal or "lifestyle" products, making accurate detection and quantification crucial [1].
The primary analytical challenges for researchers involve:
Here are answers to common technical questions you might encounter.
Yes, matrix effects are a likely cause, especially with complex samples.
Your strategy should focus on either minimizing or compensating for the effects, depending on your sensitivity requirements. The following table summarizes the approaches [2]:
| Strategy | Goal | Key Tactics |
|---|---|---|
| Minimize ME | Reduce impact before analysis | Improve chromatographic separation; optimize sample clean-up (e.g., SPE); adjust MS parameters [2]. |
| Compensate for ME | Correct data after analysis | Use stable isotope-labeled internal standards (SIL-IS); matrix-matched calibration; standard addition method [2]. |
For definitive quantification of this compound in unknown matrices, the most effective approach is to use a stable isotope-labeled internal standard (if commercially available). It co-elutes with the analyte and experiences nearly identical matrix effects, allowing for accurate correction [2].
Retention time drift is often traced to the mobile phase and column conditions. The flowchart below outlines a systematic troubleshooting approach.
Key preventive measures based on the chart include:
Yes, predictive methods exist, though they require reference compounds.
When developing an LC-MS method for this compound in complex matrices, a structured workflow is essential. The following diagram integrates the strategies discussed to guide you from sample to result.
This workflow emphasizes that overcoming analytical challenges is an iterative process. The goal is to achieve a method where matrix effects are minimized or adequately compensated for, and retention time is stable, ensuring reliable data [2].
Peak splitting in chromatography occurs when a single analyte peak appears as a doublet (a "twin" or "shoulder") in the chromatogram, where the two resulting peaks share the same base [1] [2]. This abnormality indicates that the analyte is being physically separated into two distinct bands as it travels through the system, leading to inaccurate integration, misidentification, and compromised quantification [1] [3].
Use the following workflow to logically diagnose the root cause. The diagram below outlines the key questions to ask and the most likely culprits based on your answers.
The table below summarizes the primary causes of peak splitting and the corresponding corrective methodologies.
| Root Cause | Underlying Issue | Recommended Solution & Experimental Protocol |
|---|
| Column Void / Void Volume [1] [4] [2] | A void or channel forms at the column head, creating multiple flow paths. Some analyte molecules travel faster, causing splitting. | 1. Column Reversal: Reverse the column and flush with a strong solvent [1] [2]. 2. Check Fittings: Ensure all tubing is properly cut and connections are tight to eliminate void volumes [4]. 3. Replace Column: If the void cannot be corrected, replace the column [1]. | | Blocked Inlet Frit [1] [2] | Particulate matter blocks the frit, delaying part of the sample and causing it to enter the column later. | 1. Reverse Flush: Flush the column in reverse to dislodge debris [1] [2]. 2. Use In-line Filters & Guard Columns: Implement these proactively to protect the analytical column [1]. 3. Replace Frit/Column: If flushing fails, replace the frit or the entire column [1]. | | Sample Solvent vs. Mobile Phase Mismatch [1] [4] | The sample is dissolved in a solvent stronger than the mobile phase, causing irregular migration upon injection. | Protocol: Re-dissolve or dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition [1] [4]. | | Co-elution [1] [3] | Two compounds with very similar properties elute at nearly the same time, appearing as a single, split peak. | Method Re-development: Adjust parameters to improve resolution [1]. This can include:
Preventing peak splitting is more efficient than troubleshooting it. Here are key practices:
| Question | Answer |
|---|---|
| What is Thioaildenafil? | A thioketone analog of sildenafil that acts as a phosphodiesterase-5 (PDE-5) inhibitor [1]. |
| Why is its detection important? | It is a common adulterant in herbal supplements and "lifestyle" products, posing health risks to consumers [1] [2]. |
| What are the key detection techniques? | Common techniques include LC-MS/MS, UPLC-MS/MS, GC-MS, NMR, and High-Performance Thin-Layer Chromatography (HPTLC) [1] [2] [3]. |
| What are its basic chemical properties?| CAS Number: 856190-47-1 Molecular Formula: C23H32N6O3S2 Molecular Weight: 504.67 [1]. |
Sensitivity is crucial for detecting low concentrations of adulterants. The following table outlines common issues and solutions, with strategies drawn from general principles of analytical chemistry [3].
| Problem Area | Specific Issue | Proposed Solution & Optimization Strategy |
|---|
| Sample Preparation | Low analyte recovery; matrix interference. | - Use selective extraction (e.g., SPE) to clean up samples and reduce matrix effects [3].
This protocol provides a general framework for detecting this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique frequently employed for this purpose [2] [3].
1. Sample Preparation:
2. LC-MS/MS Analysis:
3. Data Analysis: Identify this compound by matching its retention time and MRM transitions with those of an authentic reference standard. Quantify using a calibration curve prepared from standard solutions [3].
The following diagram outlines a logical, step-by-step workflow for developing and refining your analytical method, incorporating troubleshooting principles [4] [3].
The table below summarizes documented cases where this compound or its analogs were identified, highlighting the real-world relevance of this analytical challenge.
| Matrix/Product Type | Analogue Detected | Primary Analytical Technique(s) Used |
|---|---|---|
| Herbal aphrodisiacs [1] | This compound | Not specified in excerpt |
| Health supplements [2] | Propoxyphenyl this compound | NMR, high-resolution MS, MS², UV, IR spectroscopy |
| Herbal dietary supplements [1] | Sulfoaildenafil | Structure elucidation techniques |
| Lifestyle products [1] | Various this compound analogs | UPLC-TOF/MS, GC/MS |
A false positive in early drug discovery is a compound that appears active in initial screening but turns out to be inactive or non-leadable upon further testing. These hits can consume significant time and resources if not identified early [1].
The table below summarizes common culprits and strategies to mitigate them.
| Cause of False Positives | Mechanism | Mitigation Strategy |
|---|---|---|
| Compound Assay Interference | Compounds interfere with assay detection (e.g., fluorescence, absorbance) rather than the target. | Use orthogonal, non-biochemical assays (e.g., cell-based); include counter-screens for common interference mechanisms [1]. |
| Aggregating Compounds | Molecules form colloidal aggregates that non-specifically inhibit enzymes. | Add detergents (e.g., Triton X-100, CHAPS) to the assay mixture; verify activity is detergent-sensitive [1]. |
| Covalent Modifiers | Compounds react promiscuously with protein targets. | Use detection methods like mass spectrometry; apply cysteine-trapping assays; analyze structure for reactive functional groups [1]. |
| Promiscuous Inhibitors | Compounds inhibit multiple unrelated targets due to specific, often undesired, mechanisms. | Employ data mining tools to identify pan-assay interference compounds (PAINS); use selectivity assays early [1]. |
The following diagram outlines a multi-stage process designed to identify and eliminate false positives early in the screening workflow. While not specific to Thioaildenafil, this logic can be applied to your screening campaign.
Here are detailed methodologies for key experiments cited in the workflow.
1. Confirmatory and Dose-Response Screening
2. Orthogonal Assay
3. Counter-Screens for Assay Interference
4. Detergent-Based Test for Aggregation
Q1: What are the most critical steps to implement first in a new screening campaign? The most critical steps are the Confirmatory Screening and the Orthogonal Assay. Re-testing confirms the initial result is reproducible, while using a different assay technology is one of the most effective ways to rule out technological artifacts and identify true biological activity [1].
Q2: Our screening library is fixed. How can we preemptively handle false positives? With a fixed library, the focus shifts to post-HTS triage. You should:
Q3: How much can a robust screening protocol reduce the false positive rate? While rates vary, studies suggest that without careful triage, 5-10% of initial hits in a drug test can be false positives [2]. A rigorous, multi-stage triage protocol, as outlined above, can significantly reduce this number, ensuring that only the most promising leads with validated mechanisms advance, saving considerable time and resources.
The table below consolidates essential data for identifying and handling Thioaildenafil in the laboratory.
| Property | Details |
|---|---|
| CAS Number | 856190-47-1 [1] [2] |
| Molecular Formula | C23H32N6O3S2 [1] [2] |
| Molecular Weight | 504.67 g/mol [1] [2] |
| IUPAC Name | (3R,5S)-rel-1-[[3-(4,7-Dihydro-1-methyl-3-propyl-7-thioxo-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-3,5-dimethyl-piperazine [1] [2] |
| Melting Point | 182-185 °C [2] |
| Predicted Boiling Point | 689.2 ± 65.0 °C [2] |
| Predicted pKa | 7.84 ± 0.60 [2] |
| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate [2] |
| Appearance | Pale Yellow to Yellow Solid [2] |
| Mechanism of Action | Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [1] |
This compound is primarily discussed in scientific literature as an adulterant in herbal or "lifestyle" health supplements [1] [3]. Its analysis typically involves techniques like HPLC-MS/MS and GC/MS for identification and confirmation [1] [3].
HPLC is a core technique for analyzing compounds like this compound. The following workflow outlines the key factors affecting separation and a systematic approach to troubleshooting.
For GC/MS analysis, Retention Index (RI) is a crucial parameter for confirming the identity of a compound, especially when used alongside mass spectral matching [4] [5].
Q1: What is the primary research application of this compound? A1: this compound is primarily used in biochemical and physiological research to study cGMP-dependent signaling pathways. It serves as a tool compound by selectively inhibiting the phosphodiesterase-5 (PDE-5) enzyme, thereby preventing the breakdown of cyclic guanosine monophosphate (cGMP) and modulating its cellular levels [1].
Q2: My HPLC retention times are not stable. What could be the cause? A2: Retention time drift is a common issue. The most frequent causes are temperature fluctuations, changes in mobile phase composition (due to evaporation or improper preparation), pump instability, or a degrading column [6]. Implement the corrective actions listed in the diagram above, such as using a column oven and preparing mobile phase consistently.
Q3: How can I be more confident in identifying this compound using GC/MS? A3: Relying solely on mass spectral matching can sometimes lead to misidentification. Using the Retention Index (RI) as a second, orthogonal parameter significantly increases confidence. Ensure the RI of your analyte matches the reference value within an acceptable range (e.g., |ΔRI| ≤ 20) [5].
The choice of stationary phase is critical for developing efficient, fast, and environmentally friendly LC methods. The table below summarizes the key characteristics of two modern column types as applied to the separation of multiple drugs for sexual dysfunction, including PDE-5 inhibitors [1].
| Feature | Core-Shell Particle Column (e.g., Poroshell EC-C18) | Monolithic Silica Column (e.g., Chromolith RP-18e) |
|---|---|---|
| Particle/Morphology | 2.7 µm core–shell particles [1] | Single porous silica rod [1] |
| Key Advantage | Higher efficiency (theoretical plates) and enhanced resolution [1] | Very low backpressure [1] |
| Greener Chromatography | Accommodated via method optimization [1] | Excellent; allows use of ethanol and higher flow rates [1] |
| Analysis Time | Shortened relative to conventional HPLC [1] | Shortened relative to conventional HPLC [1] |
| Best Suited For | Methods requiring high resolution and lower detection limits [1] | Methods prioritizing low solvent consumption and green alternatives [1] |
Here are two validated methods utilizing the columns described above. Both methods are designed for the simultaneous analysis of a mixture of seven drugs, including the PDE-5 inhibitors Avanafil and Sildenafil, alongside other substances like apomorphine and dapoxetine [1].
This method is optimized for high efficiency and resolution.
This method leverages the monolithic column's low backpressure for potentially faster or greener analysis.
Here are some common issues and their potential solutions, framed in a Q&A format for your support center.
Issue: High Backpressure
Issue: Poor Peak Shape (Tailing or Fronting)
Issue: Inadequate Resolution Between Two Peaks
The following diagram outlines a logical workflow for selecting a column and addressing common problems, based on the information gathered.
Here are answers to common experimental challenges, based on established analytical procedures.
FAQ 1: What is the most effective sample preparation technique for Thioaildenafil in herbal matrices?
Solid-phase extraction (SPE) is generally recommended over liquid-liquid extraction (LLE) for complex herbal supplements.
FAQ 2: Which chromatographic method is best for separating and quantifying this compound?
A reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a robust, sensitive, and cost-effective choice [2].
The table below summarizes validated method parameters from a study analyzing similar adulterants:
| Parameter | Specification | Notes / Purpose |
|---|---|---|
| Column | C18 (4.6 x 250 mm, 5 µm) [2] | Standard reverse-phase column for small molecules. |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 3.5) (35:65, v/v) [2] | Isocratic elution for simplicity and speed. |
| Flow Rate | 1.0 mL/min [2] | -- |
| Column Temperature | 35°C [2] | -- |
| Detection (UV) | 293 nm [2] | Suitable for Sildenafil-like compounds (e.g., this compound). |
| Retention Time | ~7.5 minutes (for Sildenafil) [2] | Total run time is short, facilitating high throughput. |
FAQ 3: My analyte recovery is low. What could be the cause?
Low recovery can stem from issues in sample preparation or instrument setup. Please troubleshoot using the following flowchart.
FAQ 4: How can I confirm the identity of this compound and rule out false positives?
While HPLC-UV is excellent for quantification, confirmatory analysis requires more specific techniques.
Protocol 1: Solid-Phase Extraction (SPE) for Herbal Matrices [1]
This protocol is adapted from methods used for extracting drugs from complex biological fluids.
Protocol 2: HPLC-UV Analysis for Quantification [2]
This is a detailed method for running the HPLC analysis based on a validated procedure.
For further optimization, you can leverage computational approaches to reduce experimental time and materials.
For any analytical method, validation proves that it is suitable for its intended purpose. The core parameters you need to validate are defined by international guidelines, such as the ICH Q2(R1) [1] [2].
The table below outlines these key parameters and their typical acceptance criteria, which you would apply to your specific Thioaildenafil method.
| Validation Parameter | Description & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of results to the true value. Demonstrates method correctness [2]. | Recovery of the analyte should be within a specified range (e.g., 98-102%) [1]. |
| Precision | Degree of scatter in results under normal conditions. Includes repeatability and intermediate precision [2]. | Relative Standard Deviation (%RSD) of ≤ 2.0% for both intra-day and inter-day analysis [1]. |
| Specificity | Ability to measure this compound without interference from other components (excipients, impurities) [2]. | Chromatogram shows baseline resolution; no interference at the retention time of this compound. |
| Linearity | The ability to obtain test results proportional to the concentration of the analyte [2]. | A linear relationship with a correlation coefficient (r) of ≥ 0.999 over the specified range [1]. |
| Range | The interval between the upper and lower concentrations of analyte for which linearity, precision, and accuracy are demonstrated [2]. | Established from linearity studies (e.g., 5-35 μg/ml for a similar PDE-5 inhibitor) [1]. |
| LOD & LOQ | LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision [2]. | Determined from signal-to-noise ratio or standard deviation of the response. Example values for similar compounds are 0.102 μg/ml (LOD) and 0.308 μg/ml (LOQ) [1]. |
| Robustness | Measures method reliability when small, deliberate changes are made to operational parameters (e.g., pH, temperature, mobile phase composition) [2]. | Method performance remains within specified acceptance criteria despite variations. |
The following workflow diagrams the process of developing and validating an analytical method, from initial setup to final approval.
Although a full method for this compound is not available in the search results, published studies can guide your development. Research has successfully used advanced techniques for its detection and identification.
Here are some common issues and solutions, framed in a Q&A format for a technical support center.
Q1: During specificity testing, I see interference at the retention time of this compound. What should I do?
Q2: My recovery rates for accuracy are consistently low. What could be the cause?
Q3: The method lacks robustness, with results varying when different analysts perform it. How can I improve this?
The process outlined above aligns with the ICH Q2(R1) guideline, which is the international standard for validating analytical procedures [1] [2]. Remember that validation is not a one-time event. Methods should be revalidated whenever they are transferred to a new laboratory, or if there is a significant change in the instrument, sample matrix, or the method itself [2].
The table below outlines the core principles for developing a robust dMRM method, drawing from successful applications in pharmaceutical analysis [1] [2] [3].
| Aspect | Key Considerations for dMRM Optimization |
|---|---|
| Core Principle | Increases sensitivity/selectivity by acquiring data in a pre-set retention time window, improving dwell time and signal-to-noise (S/N) [2]. |
| Transition Selection | Use 2-4 transitions per analyte: one quantifier (most abundant) and 1-3 qualifiers for confirmation. Optimize using instrument software and manual verification [2]. |
| Chromatography | Sufficient separation reduces matrix effects. Note that some isomers (e.g., PGD2/PGE2) may not be separable; specific transitions are key for co-eluting compounds [2]. |
| Ionization & Source | Optimal source parameters differ between compound identification (lower temp) and dMRM quantification (higher temp, e.g., 280°C). Parameters are compound-specific [2]. |
| Method Validation | Assess precision with intraday variation (coefficient of variation <20%, ideally <5%) and ensure a wide, representative baseline for S/N calculation [2] [4]. |
Here are answers to frequently asked questions that arise during dMRM method development and use.
Q1: My signal-to-noise ratio (S/N) is poor, leading to high LOD/LOQ. How can I improve it?
Q2: The retention time for my analyte is not stable, causing missed detections in the dMRM window. What should I do?
Q3: My calibration curve has poor linearity or high %RSD. How can I improve method precision?
The following diagram illustrates the logical workflow for building a dMRM method, from initial setup to validation.
PDE5 inhibitors work by blocking the phosphodiesterase type 5 (PDE5) enzyme. This action prolongs the effect of cyclic guanosine monophosphate (cGMP), a key signaling molecule that leads to smooth muscle relaxation and vasodilation [1] [2]. The following diagram illustrates this core signaling pathway.
The table below summarizes key pharmacological data for several well-known PDE5 inhibitors. The potency is indicated by the IC₅₀ value, which is the concentration needed to inhibit half of the enzyme's activity; a lower value means the drug is more potent [3].
| Drug Name | PDE5 IC₅₀ (nM) | Key Selective Off-Targets | Clinical Status |
|---|---|---|---|
| Vardenafil | 0.1 - 1.0 [3] | PDE6 (0.3-11 nM) [3] | Approved [1] |
| Sildenafil | 1 - 9 [3] | PDE6 (10-40 nM) [3] | Approved [1] |
| Tadalafil | 1 - 7 [3] | PDE11 (10-300 nM) [3] | Approved [1] |
| Thioaildenafil | Data not available | Data not available | Not approved; found as an adulterant in supplements [2] |
The lack of public data on this compound is likely due to its status as an unapproved research chemical.
For a researcher aiming to obtain this missing data, here is a conceptual framework for a standard in vitro potency assay [3] [4]:
Phosphodiesterase type 5 (PDE5) inhibitors represent a significant class of therapeutic agents that primarily target the hydrolysis of cyclic guanosine monophosphate (cGMP), a key secondary messenger in cellular signaling pathways. Since the initial discovery and approval of sildenafil (Viagra) in 1998, PDE5 inhibitors have revolutionized the treatment of erectile dysfunction (ED) and have subsequently been approved for pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH). The therapeutic efficacy of these compounds stems from their ability to enhance the nitric oxide (NO)/cGMP signaling pathway by preventing the degradation of cGMP, resulting in smooth muscle relaxation and vasodilation in target tissues [1] [2].
The continued development of PDE5 inhibitors has expanded to include structurally diverse analogues, each designed to optimize pharmacokinetic profiles, receptor selectivity, and therapeutic efficacy while minimizing adverse effects. This comprehensive analysis systematically compares the structural features, experimental binding affinities, selectivity profiles, and methodological approaches used in the evaluation of PDE5 inhibitor analogues. The information presented herein is particularly relevant for researchers and drug development professionals seeking to understand structure-activity relationships (SAR) and identify promising candidates for further investigation across potential new therapeutic applications, including cardiovascular diseases, cognitive disorders, and cancer therapy [2] [3].
The mechanism of action of PDE5 inhibitors is intrinsically linked to the NO/cGMP signaling pathway, which regulates various physiological processes including vascular smooth muscle relaxation, platelet aggregation, and cellular proliferation. Understanding this mechanism is fundamental to appreciating the therapeutic effects and side effect profiles of different PDE5 inhibitors [1] [2].
The following diagram illustrates the NO/cGMP signaling pathway and the specific point of PDE5 inhibitor intervention:
Figure 1: PDE5 Inhibition in the NO/cGMP Signaling Pathway
As illustrated in Figure 1, the process begins with nitric oxide release from endothelial cells or nitrergic nerves in response to stimulation. NO activates soluble guanylyl cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. The accumulated cGMP activates protein kinase G (PKG), leading to phosphorylation of various target proteins that decrease intracellular calcium levels, resulting in smooth muscle relaxation and consequent vasodilation. PDE5 normally terminates this signal by hydrolyzing cGMP to inactive 5'-GMP. PDE5 inhibitors potentiate this pathway by blocking the degradative action of PDE5, thereby prolonging and enhancing the cGMP-mediated effects [1] [2]. This mechanism is particularly relevant in the corpus cavernosum of the penis, where it facilitates erection, and in pulmonary vasculature, where it reduces vascular resistance.
PDE5 inhibitors can be categorized into several distinct structural classes based on their core chemotypes. Each class exhibits unique binding characteristics, selectivity profiles, and pharmacokinetic properties due to variations in their molecular interactions with the PDE5 active site [2] [3].
Table 1: Structural Classes and Characteristics of PDE5 Inhibitors
| Structural Class | Core Scaffold | Representative Drugs | Key Structural Features | Binding Interactions |
|---|
| Pyrazolopyrimidinones | Pyrazolopyrimidinone ring system | Sildenafil, Vardenafil | 1. Pyrazolopyrimidinone core mimicking guanine 2. Aryl sulfonate group 3. Piperazine substituent | 1. Bidentate H-bond with Gln817 2. Hydrophobic interactions with Phe820 3. Solvent-exposed piperazine group | | Carbolinones | β-Carboline derivative | Tadalafil | 1. Fused tetracyclic system 2. 1,3-benzodioxol group 3. D-methyl group | 1. H-bond with Gln817 2. Extensive hydrophobic contacts 3. Unique binding orientation in Q2 pocket | | Imidazotriazinones | Imidazotriazinone core | Avanafil | 1. Imidazotriazinone scaffold 2. Para-ethoxybenzyl group 3. Methoxypropoxy substituent | 1. H-bond with Gln817 2. Hydrophobic clamp with Phe820 3. Modified solvent-facing region | | Flavonoids | Flavonoid glycoside | Icariin, Synthetic analogs | 1. Flavonoid backbone 2. Sugar moieties at C3/C7 3. Variable prenyl groups | 1. Hydrophobic interactions in Q pocket 2. H-bond via hydroxyl groups 3. Sugar-dependent orientation |
The pyrazolopyrimidinone class, including sildenafil and vardenafil, features a core structure that mimics the guanine base of cGMP, enabling key interactions with the conserved glutamine residue (Gln817) in the PDE5 active site. The carbolinone class, represented by tadalafil, adopts a more rigid, fused ring system that results in a distinct binding orientation and extended duration of action. Imidazotriazinones like avanafil incorporate a different heterocyclic system that maintains the essential H-bonding capability while altering the solvent-exposed regions to influence pharmacokinetics. Natural product-derived flavonoids, particularly icariin and its analogs, represent an emerging class with modular substitution patterns that can be optimized for potency and selectivity [4] [2].
The PDE5 active site can be conceptually divided into several regions that accommodate these diverse structural classes: (1) the M site containing catalytic zinc and magnesium ions; (2) the Q pocket where the conserved Gln817 residues form critical H-bonds with inhibitor cores; (3) the hydrophobic clamp formed by Phe820 that stabilizes planar ring systems; and (4) the L region and H pocket that accommodate solvent-exposed substituents and influence inhibitor selectivity over other PDE families [5].
The comprehensive evaluation of PDE5 inhibitors employs a multidisciplinary approach combining biochemical, computational, and cellular assays to establish inhibitory potency, isoform selectivity, and therapeutic potential. Standardized experimental protocols enable meaningful comparisons between analogue series and facilitate structure-activity relationship analysis.
In Vitro PDE5 Enzyme Inhibition Assays: The Transcreener fluorescence polarization assay represents a high-throughput method for quantifying PDE5 inhibitory activity by detecting the reaction product GMP. The standard protocol involves incubating recombinant human PDE5 enzyme with cGMP substrate in buffer (typically 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT, and 1% DMSO) alongside test compounds at varying concentrations. Following 60 minutes of incubation at room temperature, fluorescence polarization is measured after 90 minutes, and IC₅₀ values are calculated based on the GMP standard curve. This method has been extensively validated for determining inhibitor potency across diverse chemotypes [6] [7].
Cellular cGMP Elevation Assays: To confirm functional activity in cellular contexts, cGMP accumulation assays are performed using relevant cell lines such as human BJ-hTERT fibroblasts or corpus cavernosum smooth muscle cells. Cells are treated with test compounds for predetermined durations (typically 30-60 minutes) before lysis and quantification of intracellular cGMP levels using enzyme immunoassays (EIA) or radioimmunoassays (RIA). These assays verify that inhibitors can penetrate cellular membranes and effectively elevate cGMP levels under physiological conditions, with compounds like icariin analogs demonstrating significant cGMP elevation at micromolar concentrations [4].
Selectivity Profiling Against PDE Isoforms: Assessing selectivity across PDE families (PDE1-PDE11) is crucial for predicting potential side effects. This involves parallel inhibition assays using recombinant PDE isoforms under standardized conditions. Particularly important is evaluation against PDE6 (responsible for visual disturbances with sildenafil) and PDE11 (associated with muscle pain with tadalafil). Special attention is given to compounds like icariin analogs that show improved PDE5/PDE6 selectivity ratios compared to first-generation inhibitors [4] [2].
Molecular Docking Studies: Docking simulations employ crystal structures of PDE5 (e.g., PDB ID: 3HC8) to predict binding modes and interactions. Standard protocols use software such as Molecular Operating Environment (MOE) or Schrödinger's Induced Fit Docking (IFD) to account for receptor flexibility. These studies identify key interactions with residues like Gln817 and Phe820, providing insights into potency and selectivity determinants across analogue series [7] [3].
Molecular Dynamics (MD) Simulations: To complement docking studies, MD simulations (typically 50-100 ns) assess the stability of inhibitor-PDE5 complexes under physiological conditions. Parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy provide quantitative measures of complex stability and reveal dynamic interaction patterns that static crystal structures cannot capture [7] [3].
Quantitative Structure-Activity Relationship (QSAR) Modeling: Both 2D and 3D-QSAR approaches correlate structural descriptors with inhibitory activity. These models incorporate electronic, steric, and hydrophobic parameters to identify critical structural features governing potency and predict activities of untested analogs, guiding synthetic prioritization [7].
Rigorous evaluation of PDE5 inhibitors generates quantitative data enabling direct comparison of inhibitory potency, selectivity profiles, and binding characteristics across diverse structural classes.
Table 2: Experimental PDE5 Inhibitory Potency and Selectivity Profiles
| Compound/Analogue | Structural Class | PDE5 IC₅₀ (nM) | PDE6 Selectivity (PDE5/PDE6 IC₅₀ Ratio) | Key Residue Interactions |
|---|---|---|---|---|
| Sildenafil | Pyrazolopyrimidinone | 1-9 [4] | Low (3-10-fold) [2] | Gln817, Phe820, Tyr664, Met816 |
| Vardenafil | Pyrazolopyrimidinone | 0.1-0.8 [4] | Low (3-10-fold) [2] | Gln817, Phe820, Enhanced hydrophobic contacts |
| Tadalafil | Carbolinone | 1-7 [4] | High (>10,000-fold) [2] | Gln817, Phe820, Unique H-bond network |
| Avanafil | Imidazotriazinone | 4.3-5.2 [2] | Moderate (~100-fold) [2] | Gln817, Phe820, Modified solvent interactions |
| Icariin | Flavonoid | 1000-6000 [4] | Moderate (data limited) [4] | Hydrophobic pocket interactions, H-bonds via sugars |
| Compound 3 (Icariin analog) | Modified Flavonoid | 36 [4] | High (data limited) [4] | Optimized C3/C7 substitutions enhancing affinity |
| Compound 11b | Pyridopyrazinone | 18.13 [7] | Not reported | Gln817, Phe820, Hydrophobic clamp |
| MS01 | Quinolone-based | 128,000 [3] | Not reported | Gln817 (bidentate), Phe820, Metal coordination |
The data in Table 2 demonstrate that vardenafil possesses the highest potency against PDE5 in the sub-nanomolar range, while tadalafil exhibits exceptional selectivity over PDE6, explaining its reduced incidence of visual disturbances. Notably, optimized icariin analogs and pyridopyrazinone derivatives achieve nanomolar potency comparable to early synthetic inhibitors while potentially offering improved safety profiles. The relatively weak potency of the research compound MS01 highlights ongoing challenges in designing effective inhibitors outside established structural classes [7] [4] [3].
Table 3: Computational Binding Parameters of PDE5 Inhibitor Analogs
| Compound | Docking Score (kcal/mol) | Key H-bond Interactions | Hydrophobic Interactions | Binding Pocket Residues |
|---|---|---|---|---|
| Sildenafil | -12.8 [3] | Gln817 (bidentate) [5] | Phe820, Tyr664, Met816 [5] | Q-pocket, L-region, H-pocket |
| Tadalafil | -13.2 [3] | Gln817, Asp764 [5] | Phe820, Val782, Leu725 [5] | Q-pocket, Q2-subpocket, H-pocket |
| Exisulind | -9.5 [3] | Metal coordination [3] | Phe820, Tyr664 [3] | M-site, Q-pocket |
| MS01 | -11.3 [3] | Gln817 (bidentate), Metal coordination [3] | Phe820, Tyr664, Phe786 [3] | M-site, Q-pocket, H-pocket |
| Compound 11b | -10.9 [7] | Gln817, Tyr664 [7] | Phe820, Val782, Leu725 [7] | Q-pocket, H-pocket |
Computational analyses provide insights into the structural basis for the experimental observations. More negative docking scores generally correlate with higher experimental potency, though this relationship is not absolute due to simplifications in scoring functions. The data in Table 3 confirm that Gln817 and Phe820 represent conserved interaction points across all inhibitor classes, validating their importance in PDE5 inhibition. The ability of MS01 and sildenafil to form bidentate hydrogen bonds with Gln817 contributes significantly to their binding affinity, while variations in hydrophobic interactions with the clamp residue Phe820 and surrounding residues influence both potency and selectivity [7] [3] [5].
The development of PDE5 inhibitors continues to evolve with several emerging trends focusing on enhancing therapeutic specificity, expanding clinical applications, and addressing current limitations.
Recent efforts have explored allosteric PDE5 inhibitors that target sites outside the conserved catalytic domain, offering potentially unprecedented selectivity profiles. These compounds exploit regulatory regions such as the GAF domains that naturally control PDE5 activity through cGMP binding. Allosteric modulators may achieve exceptional isoform selectivity by targeting less conserved regions outside the active site, potentially mitigating off-target effects that plague current competitive inhibitors [2].
Simultaneously, the design of multi-target ligands that modulate PDE5 alongside complementary targets represents a promising strategy for enhanced efficacy in complex disorders. For example, compounds with dual activity against PDE5 and arginase may synergistically enhance NO signaling by simultaneously preserving cGMP and increasing substrate availability for NO synthesis. Similarly, dual PDE5/PDE4 inhibitors could modulate both cGMP and cAMP pathways for potentially improved cardiovascular effects [8] [2].
Accumulating preclinical evidence supports the investigation of PDE5 inhibitors for cognitive disorders, cancer therapeutics, and metabolic diseases. In oncology, PDE5 inhibitors have shown potential for overcoming multidrug resistance in colorectal cancer and enhancing chemotherapy efficacy through various mechanisms, including inhibition of ATP-binding cassette transporters and modulation of the tumor microenvironment [2] [3].
Neurological applications capitalize on the role of cGMP in neurogenesis and synaptic plasticity, with sildenafil demonstrating promising effects in stroke recovery models by promoting neurovascular remodeling and reducing neurological deficits. The potential use of PDE5 inhibitors in Alzheimer's disease is also being explored based on their ability to enhance cerebral blood flow and potentially reduce tau pathology [1] [2].
Future development must address several persistent challenges, including:
The ongoing identification of natural product-inspired scaffolds like icariin analogs provides valuable starting points for addressing these challenges through structurally diverse chemotypes with potentially novel binding modes and improved safety profiles [4].
This comprehensive analysis of PDE5 inhibitor analogues reveals a dynamic field with continued opportunities for therapeutic innovation. The structural comparison demonstrates how distinct chemotypes achieve varied binding interactions, potency profiles, and selectivity patterns through modifications of core scaffolds and substituents. Experimental data highlight the nanomolar potency achievable across multiple structural classes, with recent analogues approaching or exceeding the activity of first-generation inhibitors while potentially offering improved safety profiles.
The ongoing development of PDE5 inhibitors is increasingly informed by structural biology insights, advanced computational modeling, and refined biological screening techniques. These approaches enable rational optimization of key parameters including binding affinity, isoform selectivity, and pharmacokinetic properties. The expansion of therapeutic applications beyond erectile dysfunction to include pulmonary hypertension, benign prostatic hyperplasia, and potential new indications in oncology and neurology underscores the broad physiological significance of the NO/cGMP pathway and the continuing relevance of PDE5 as a drug target.
This compound is an undeclared substance found in some supplements marketed as "natural" or "herbal" sexual enhancers [1]. It is not approved for medical use by regulatory agencies like the FDA, and published clinical data on its efficacy and safety in humans is lacking. In contrast, approved PDE5 inhibitors have undergone rigorous clinical testing.
The table below summarizes the key profiles of the four main approved PDE5 inhibitors based on clinical data.
| Medication (Generic) | Common Brand Names | Typical Onset of Action | Duration of Action | Common Adverse Effects | Key Safety Considerations & Notes |
|---|---|---|---|---|---|
| Sildenafil [2] [3] [4] | Viagra, Revatio | ~30-60 minutes [3] [4] | 4-5 hours, up to 12 hours [3] [4] | Headache, flushing, dyspepsia, nasal congestion, visual disturbances [2] [3] [5] | Visual disturbances linked to PDE6 inhibition [5]. Well-established long-term safety data [6]. |
| Tadalafil [3] [4] [5] | Cialis, Adcirca | ~30-45 minutes [4] | 24-36 hours [3] [4] | Headache, dyspepsia, back pain, myalgia, nasal congestion [1] [3] | Also approved for benign prostatic hyperplasia (BPH). Lower risk of visual disturbances [3]. |
| Vardenafil [3] [4] [5] | Levitra, Staxyn | ~30-60 minutes [4] | 4-5 hours [4] | Headache, flushing, rhinitis, dyspepsia [6] | May prolong QTc interval; caution in patients with cardiac conditions or on certain antiarrhythmics [5]. |
| Avanafil [2] [7] [4] | Stendra | ~15-30 minutes [7] [4] [5] | 6-12 hours [4] | Headache, flushing, nasal congestion [2] [5] | High selectivity for PDE5; potentially lower incidence of visual side effects [5]. Faster onset of action [7]. |
For researchers, understanding the clinical trial designs that generate this data is crucial. Here are methodologies from key studies on approved PDE5 inhibitors:
Avanafil vs. Sildenafil Non-Inferiority/Superiority Trial [7]
Systematic Evidence Review for Clinical Guidelines (NICE) [8]
The following diagram illustrates the shared mechanism of action for PDE5 inhibitors, which underlies their efficacy and side effect profiles.
This mechanism shows how PDE5 inhibitors like sildenafil and avanafil enhance the natural erectile process by preserving cGMP. Differences in their molecular structure affect selectivity (e.g., sildenafil's inhibition of PDE6 causing visual effects [5]) and pharmacokinetics (e.g., avanafil's rapid Tmax [5]), leading to their distinct clinical profiles.
The table below summarizes the available information on these two compounds.
| Feature | This compound | Tadalafil |
|---|---|---|
| Therapeutic Status | Research chemical; not approved for human therapeutics; often identified as an adulterant in "herbal aphrodisiacs" [1] | Approved pharmaceutical drug for erectile dysfunction and pulmonary arterial hypertension [2] [3] |
| Primary Use | Biochemical research (PDE-5 inhibition studies) [1] | Treatment of erectile dysfunction; emerging research for other conditions like primary mitochondrial diseases [4] [2] |
| Mechanism of Action | Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [1] | Selective inhibitor of Phosphodiesterase-5 (PDE-5), leading to increased cGMP levels [2] [5] |
| Efficacy & Clinical Data | No clinical trial data from reputable sources available; safety and efficacy in humans are unknown [1] | Demonstrated efficacy in numerous clinical trials for ED; shown to improve erection firmness with effects lasting up to 36 hours; also shows beneficial effects in mitochondrial diseases [4] [2] [6] |
| Safety Profile | Not established. As an unregulated substance, its safety is not monitored, posing potential health risks [1] | Well-documented safety profile. Common side effects include headache, dyspepsia, back pain, and myalgia; serious side effects are rare [3] [6] |
| Dosage Information | Not defined for human use [1] | Well-defined: 10-20 mg as needed or 2.5-5 mg daily for ED [2] |
Both this compound and Tadalafil are Phosphodiesterase-5 (PDE-5) inhibitors. They share a common molecular mechanism, which can be visualized in the pathway diagram below. This mechanism is crucial for their effect in treating erectile dysfunction and is also the basis for ongoing research in other therapeutic areas, such as vascular function and mitochondrial diseases [4] [5].
Figure 1: PDE-5 Inhibitor Mechanism in the NO-sGC-cGMP Pathway
The diagram illustrates how Tadalafil and this compound exert their effects by inhibiting the PDE-5 enzyme. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), enhancing the natural signaling pathway that leads to smooth muscle relaxation and vasodilation [1] [5].
To objectively compare PDE-5 inhibitors like Tadalafil, researchers use standardized experimental models. The following are key protocols mentioned in the search results.
This assay is used to study downstream signaling and the effect of drugs on specific pathways, such as Hedgehog signaling, which can be modulated by secondary messengers like cGMP [7].
The workflow for this assay is summarized in the diagram below.
Figure 2: Workflow of a Luciferase Reporter Assay
This cell-based assay was used in a recent study to demonstrate the beneficial effects of Tadalafil and Sildenafil on mitochondrial respiration [4].
For researchers, the key distinction is the purpose of the compound:
Although data for thioaildenafil is missing, the table below summarizes the binding affinity of three well-known PDE5 inhibitors, which serves as a useful reference. The values are from a 2004 study that used multiple methods to determine affinity to the PDE5 catalytic site [1].
| Inhibitor | IC₅₀ (nM) | Kᵈ (Isotherm) (nM) | Kᵈ (Dissociation Rate) (nM) | Kᵈ (¹/₂ EC₅₀) (nM) |
|---|---|---|---|---|
| Vardenafil | 0.091 ± 0.031 | 0.38 ± 0.07 | 0.27 ± 0.01 | 0.42 ± 0.10 |
| Tadalafil | 1.8 ± 0.40 | 2.4 ± 0.60 | 1.9 ± 0.37 | 2.7 ± 0.25 |
| Sildenafil | 3.7 ± 1.4 | 4.8 ± 0.80 | 3.7 ± 0.29 | 11.7 ± 0.70 |
> Note: The relative potency is vardenafil >> tadalafil > sildenafil. All three inhibitors were found to bind specifically and competitively to the same site on PDE5 [1].
Researchers use several methodologies to determine the binding affinities summarized above. Here are detailed protocols for key experimental approaches:
This method was used to generate the data in the table above [1].
[³H]vardenafil) is used to track its binding to the PDE5 enzyme.This technique provides atomic-level detail of how an inhibitor binds to the PDE5 active site.
This is a advanced computational method for predicting relative binding affinities.
The following diagram illustrates the general workflow for these experimental and computational approaches.
Since direct data on this compound is unavailable, the following approaches may be useful for your research:
| Feature | Thioaildenafil (Unapproved Analog) | FDA-Approved PDE5 Inhibitors (e.g., Sildenafil, Tadalafil, Vardenafil) |
|---|---|---|
| Regulatory Status | Not approved by any health authority; found as an adulterant in "herbal" supplements [1] | Approved for treating erectile dysfunction (ED), pulmonary arterial hypertension, and/or benign prostatic hyperplasia [2] [3] |
| Safety Profile | Unknown safety profile; significant health risk due to lack of formal testing in humans or animals [1] | Well-characterized and monitored; known common and serious side effects are documented [2] [4] [5] |
| Efficacy Data | No formal clinical trial data available; only demonstrated PDE5 inhibitory activity in vitro [1] | Robust efficacy data from numerous clinical trials; for ED, 60-80% of men achieve erections sufficient for intercourse [2] [4] [5] |
| Chemical Consistency | A structural (designer) analog of sildenafil, created to circumvent patents and regulations [1] | Standardized, consistent chemical composition and manufacturing processes [2] [3] [6] |
| Known Side Effects | Not formally documented, but presumed to be similar to approved PDE5 inhibitors with unknown frequency/severity [1] | Common: Headache, flushing, dyspepsia, nasal congestion [2] [4]. Serious: Priapism, sudden vision/hearing loss (rare), QTc prolongation (Vardenafil) [2] [4] [7] |
| Drug Interactions | Not studied, but high risk due to unknown metabolism and pharmacokinetics [1] | Well-documented; contraindicated with nitrates; interactions with alpha-blockers, CYP3A4 inhibitors (e.g., grapefruit juice) [2] [3] [6] |
| Onset & Duration | No human pharmacokinetic data available | Sildenafil/Vardenafil: Onset 30-60 min, Duration 4-6 hours [2] [7]. Tadalafil: Onset 30 min, Duration up to 36 hours [2] [4]. Avanafil: Onset as fast as 10-15 min [7] |
| Selectivity | Presumed to inhibit PDE5, but full selectivity profile is uncharacterized [1] | Varies by drug; differences in selectivity for PDE5 over PDE6 (in retina) and PDE11 explain some side effect profiles (e.g., visual disturbances, myalgia) [2] [6] [4] |
While clinical data for this compound is absent, the mechanisms and testing for approved drugs are well-established.
All PDE5 inhibitors share a core mechanism. They block the phosphodiesterase type 5 (PDE5) enzyme, which degrades cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Sexual stimulation releases nitric oxide (NO), which stimulates the production of cGMP. Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection. By inhibiting PDE5, these drugs enhance and prolong the effects of cGMP [2] [3] [4].
The diagram below illustrates this signaling pathway.
For FDA-approved drugs, data is generated through standardized clinical and non-clinical studies.
*In Vitro* Enzyme Inhibition Assays:
Randomized, Double-Blind, Placebo-Controlled Clinical Trials:
Pharmacokinetic Studies:
The primary distinction lies in the complete absence of a validated safety and efficacy profile for this compound.